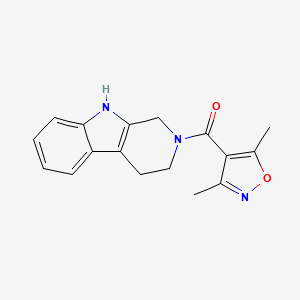![molecular formula C23H29N3O3S B11043796 1-(4-Propoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11043796.png)
1-(4-Propoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrole ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Propoxyphenyl Group: This step involves the alkylation of a phenol derivative with a suitable alkyl halide.
Formation of the Piperazine Ring: This can be synthesized by the reaction of ethylenediamine with a suitable dihalide.
Attachment of the Thiophene Ring: This step involves the reaction of a thiophene derivative with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: A simpler analog with similar structural features.
1-(4-PROPOXYPHENYL)-1H-PYRROLE-2,5-DIONE: Another analog with a slightly different structure.
Uniqueness
1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring, a piperazine ring, and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29N3O3S |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)-3-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H29N3O3S/c1-2-15-29-19-7-5-18(6-8-19)26-22(27)17-21(23(26)28)25-13-11-24(12-14-25)10-9-20-4-3-16-30-20/h3-8,16,21H,2,9-15,17H2,1H3 |
InChI Key |
BDTCLIVHPGCTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Difluorophenyl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043714.png)
![Di-tert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11043715.png)
![5-[(4-Fluorophenyl)carbonyl]-1,3-dimethyl-6-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B11043719.png)
![6-hydroxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11043721.png)
![(2E)-3-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11043739.png)
![4,6-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11043742.png)
![5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile](/img/structure/B11043745.png)
![2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11043753.png)
![1-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11043755.png)
![3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11043763.png)
![1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11043766.png)
![4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11043769.png)
![6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B11043779.png)

